2H-1,2,3-Benzothiadiazine 1,1-dioxide

Descripción general

Descripción

2H-1,2,3-Benzothiadiazine 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound combines structural features of two important families: 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, which are known for their therapeutic applications .

Mecanismo De Acción

Target of Action

The primary targets of 2H-1,2,3-Benzothiadiazine 1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Mode of Action

this compound interacts with its targets by acting as an activator of KATP channels and a modulator of AMPA receptors . This interaction results in changes in the function of these targets, leading to various pharmacological effects .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, it can influence the insulin release from pancreatic B cells by activating KATP channels . It can also modulate the function of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .

Pharmacokinetics

Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxide derivatives, have been used as diuretic and antihypertensive agents , suggesting that this compound may have similar properties.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For example, by activating KATP channels, it can inhibit insulin release from pancreatic B cells . By modulating AMPA receptors, it can affect synaptic transmission in the central nervous system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups attached to the ring structure of the compound can affect its activity . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-Benzothiadiazine 1,1-dioxide typically involves ring closure reactions. One common method includes the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

2H-1,2,3-Benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.

Major Products

Aplicaciones Científicas De Investigación

2H-1,2,3-Benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: This compound has shown potential as an antihypertensive and diuretic agent.

Industry: It is used in the development of new materials with specific electronic properties.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Benzothiadiazine 1,1-dioxide: Known for its use in diuretics like chlorothiazide and hydrochlorothiazide.

Phthalazinones: Used in various therapeutic applications, including anticancer and antidiabetic treatments.

Uniqueness

2H-1,2,3-Benzothiadiazine 1,1-dioxide is unique due to its combined structural features of 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, which provide it with a broad spectrum of biological activities and potential therapeutic applications .

Actividad Biológica

2H-1,2,3-Benzothiadiazine 1,1-dioxide (BTD) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and research findings related to BTD and its derivatives, highlighting their potential applications in drug development.

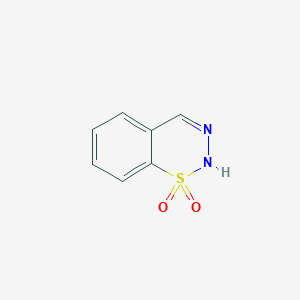

Chemical Structure and Properties

This compound is characterized by a benzothiadiazine core with a sulfone group. Its chemical formula is , which contributes to its unique reactivity and biological properties.

1. Cognition Enhancement

Recent studies have shown that certain derivatives of BTD can act as potentiators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. For instance, the compound 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide demonstrated significant cognition-enhancing effects in animal models. In an object recognition test conducted on rats, this compound improved cognitive performance following oral administration .

2. Anxiolytic Effects

Research has indicated that some BTD derivatives exhibit anxiolytic properties. A study on 4-unsubstituted BTDs revealed their potential to reduce anxiety-like behaviors in animal models. The mechanism appears to involve modulation of neurotransmitter systems associated with anxiety regulation .

3. Anticancer Activity

BTD derivatives have been investigated for their anticancer potential. Specifically, compounds such as 4-amino-2H-1,2,3-benzothiadiazine 1,1-dioxide have shown activity as cyclin-dependent kinase (CDK) inhibitors. This action may prevent the overproliferation of cancer cells by interfering with cell cycle regulation .

4. Diuretic and Antihypertensive Effects

The structural similarity of BTD to known diuretic agents has led to investigations into its potential use for treating hypertension. Some derivatives have demonstrated diuretic effects in preclinical studies, suggesting possible applications in managing blood pressure .

Synthesis and Modification

The synthesis of BTD and its derivatives involves several methods including nucleophilic substitution and demethylation reactions. Recent advancements have allowed for the introduction of various functional groups on the aromatic ring of BTD, enhancing its pharmacological profile and enabling the development of new therapeutic agents .

| Synthesis Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reactions involving substitution of halogen atoms with amines or other nucleophiles | Variable |

| Demethylation | Removal of methoxy groups using amines under reflux conditions | High (up to 90%) |

| Acylation | Introduction of acyl groups to modify biological activity | Moderate |

Case Studies

Several case studies illustrate the biological activity of BTD derivatives:

- Cognition Enhancement : The compound 4-ethyl-7-fluoro-BTD was tested in a double-blind study where it significantly improved memory recall in aged rats compared to a control group .

- Anxiolytic Study : A study involving the administration of a specific BTD derivative showed a marked reduction in anxiety-like behavior measured by elevated plus maze tests in rodents .

- Anticancer Research : In vitro studies demonstrated that certain BTD derivatives inhibited CDK4 activity effectively, leading to reduced proliferation rates in cancer cell lines .

Propiedades

IUPAC Name |

2H-1λ6,2,3-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)5-8-9-12/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCUSOBVEHOMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNS2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21639-39-4 | |

| Record name | 2H-1,2,3-benzothiadiazine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic routes to 2H-1,2,3-Benzothiadiazine 1,1-dioxides?

A: Several synthetic approaches have been reported. One method involves the reaction of ortho-lithiated acetophenone ketals with chlorosulfonyl groups, followed by ring closure using hydrazine monohydrate or acetohydrazide. [] Another approach utilizes the reaction of o-benzoylbenzenesulfonyl chlorides with hydrazine. [] Alternative methods involve directed ortho-lithiation of N1-arylsulfonylhydrazonates [] and protected benzaldehyde derivatives. []

Q2: Can you elaborate on the reactivity of 2H-1,2,3-Benzothiadiazine 1,1-dioxides towards alkylation?

A: These compounds can undergo both N(2)- and N(3)-alkylation. N(2)-Alkylation can be achieved directly using alkylating agents, while N(3)-alkylation typically requires reductive alkylation with aldehydes. [, ] Interestingly, alkylation can lead to the formation of mesoionic compounds, a unique class of compounds with distinct electronic properties. [, ]

Q3: How does the structure of 2H-1,2,3-Benzothiadiazine 1,1-dioxides influence their reactivity in base-mediated rearrangements?

A: The substituents, particularly at the aromatic ring and the 3-position, significantly impact the outcome of base-induced rearrangements. [, ] For instance, the amount of base used can dictate whether a diaza-[1,2]-Wittig or a diaza-[1,3]-Wittig rearrangement occurs, leading to different heterocyclic products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.